

Application Note: Analysis of Butyloctyl Salicylate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Butyloctyl salicylate*

Cat. No.: B3049012

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Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **Butyloctyl salicylate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Butyloctyl salicylate** is a common ingredient in cosmetic and pharmaceutical formulations, where it functions as a solvent, emollient, and UV filter solubilizer.^{[1][2]} The accurate determination of its concentration is crucial for quality control and formulation development. The presented method involves a sample preparation step, followed by silylation to enhance the volatility and thermal stability of the analyte, and subsequent analysis by GC-MS. This protocol is intended for researchers, scientists, and professionals in the drug development and cosmetics industries.

Introduction

Butyloctyl salicylate (2-butyloctyl 2-hydroxybenzoate), with a molecular weight of 306.44 g/mol, is a synthetic ester of salicylic acid and 2-butyloctanol.^{[2][3]} It is widely used in sunscreens and other personal care products to dissolve and stabilize active UV filters, thereby improving product efficacy and aesthetics.^[1] Given its functional importance, a reliable and robust analytical method for its quantification is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass

spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds in complex matrices.^[4] Due to the presence of a polar hydroxyl group, derivatization of salicylate esters is often necessary to improve their chromatographic behavior and prevent peak tailing.^[5] This protocol employs a silylation step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl group into a less polar trimethylsilyl (TMS) ether, rendering the molecule more suitable for GC analysis.^[5]

Experimental Protocols

Sample Preparation

The following protocol outlines the extraction of **Butyloctyl salicylate** from a cosmetic cream formulation.

Materials:

- Cosmetic cream sample containing **Butyloctyl salicylate**
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- 0.45 µm syringe filters

Procedure:

- Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL centrifuge tube.
- Add 20 mL of methanol to the tube.
- Vortex vigorously for 5 minutes to disperse the cream and dissolve the **Butyloctyl salicylate**.

- Centrifuge the mixture at 4000 rpm for 15 minutes to separate the excipients.
- Carefully decant the supernatant into a clean flask.
- To the supernatant, add 20 mL of dichloromethane and 20 mL of deionized water and shake for 2 minutes in a separatory funnel.
- Allow the layers to separate and collect the lower organic layer (dichloromethane).
- Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent under a gentle stream of nitrogen at 40°C to obtain the dried extract.
- Reconstitute the dried extract in 1 mL of dichloromethane for derivatization.

Derivatization Protocol: Silylation

Materials:

- Dried sample extract from the previous step
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine (anhydrous)
- Heating block or oven
- GC vials with inserts

Procedure:

- To the reconstituted sample extract in the GC vial, add 100 μ L of BSTFA with 1% TMCS and 50 μ L of anhydrous pyridine.
- Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
- Allow the vial to cool to room temperature.

- The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter	Value
Gas Chromatograph	
Column	Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Injection Mode	Splitless (1 µL injection volume)
Injector Temperature	280°C
Oven Program	Initial temp 150°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230°C
Transfer Line Temp.	280°C
Mass Range	m/z 50-500
Scan Mode	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

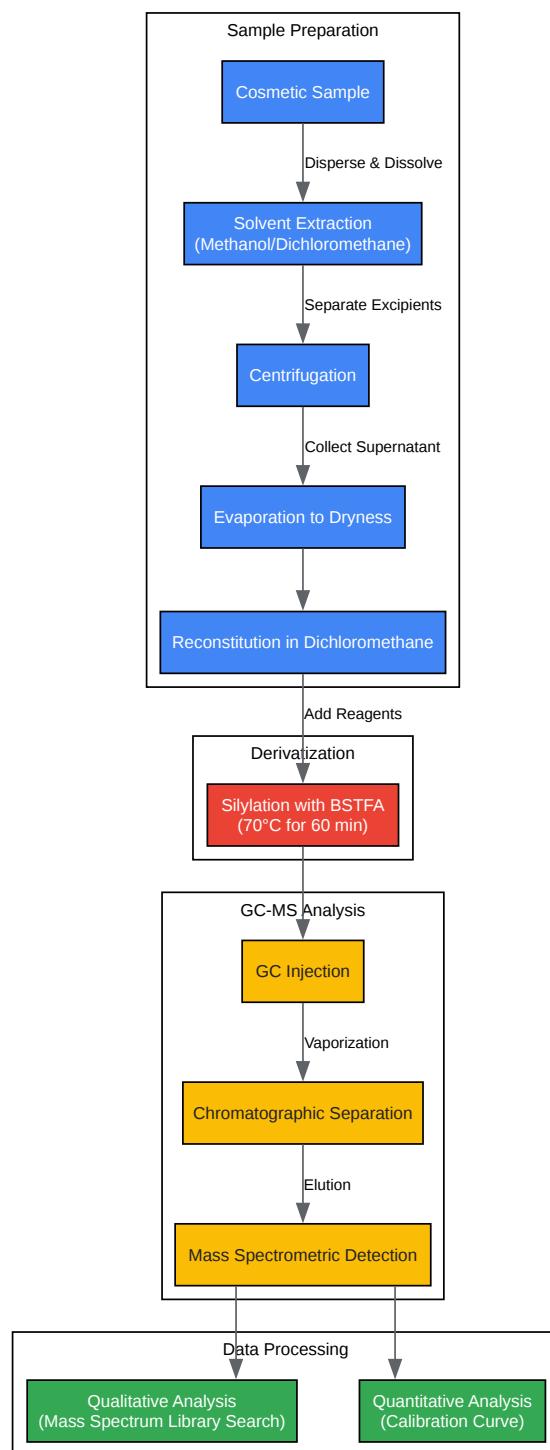
Quantitative analysis can be performed using a calibration curve prepared from derivatized **Butyloctyl salicylate** standards. The following table presents hypothetical quantitative data for the TMS-derivatized **Butyloctyl salicylate**. The retention time and characteristic ions should be confirmed experimentally.

Analyte (TMS-derivative)	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ions (m/z)
Butyloctyl salicylate-TMS	~15.5	378 (M ⁺)	223, 121

Note: The mass fragments are hypothetical and based on the derivatized molecular weight. The actual fragmentation pattern needs to be determined from the experimental mass spectrum.

Experimental Workflow

GC-MS Analysis Workflow for Butyloctyl Salicylate

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Caption: Experimental workflow for the GC-MS analysis of **Butyloctyl salicylate**.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of **Butyloctyl salicylate** in cosmetic and pharmaceutical products. The sample preparation and derivatization protocols are crucial for achieving good chromatographic separation and sensitive detection. This method can be readily implemented in quality control laboratories for routine analysis and in research settings for formulation development and stability studies.

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